molecular formula C₆¹³C₆H₂₄O₁₁ B1162066 Lactitol-13C6

Lactitol-13C6

Cat. No.: B1162066
M. Wt: 350.27
Attention: For research use only. Not for human or veterinary use.
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Description

Lactitol-13C6 is a stable isotope-labeled derivative of lactitol, a disaccharide sugar alcohol widely used in pharmaceutical and nutritional research. Its molecular formula is C₆¹³C₆H₂₄O₁₁, indicating that six carbon atoms in the galactopyranosyl-glucitol structure are replaced with the stable isotope carbon-13 (¹³C). This isotopic labeling enables precise tracking in metabolic studies, pharmacokinetic analyses, and nuclear magnetic resonance (NMR) spectroscopy, minimizing background interference and enhancing detection sensitivity .

Synonyms for this compound include 4-O-β-D-Galactopyranosyl-D-glucitol-13C6 and D-Lactitol-13C6, reflecting its structural relationship to unlabeled lactitol. Unlike standard lactitol (CAS 585-86-4), this compound lacks a registered CAS number, likely due to its specialized use in research .

Properties

Molecular Formula

C₆¹³C₆H₂₄O₁₁

Molecular Weight

350.27

Synonyms

4-O-β-D-Galactopyranosyl-D-glucitol-13C6;  D-4-O-β-D-Galactopyranosyl-glucitol-13C6;  D-Lactitol-13C6;  Finlac DC-13C6;  Importal-13C6;  Lactiobiosit-13C6;  Lactit-13C6;  Lactit M-13C6;  Lactite-13C6;  Lactitol ACM 50-13C6;  Lactitol LC 0-13C6;  Lactosit-13C6; 

Origin of Product

United States

Comparison with Similar Compounds

Key Findings:

Isotopic Purity : this compound requires stringent synthesis protocols to achieve >99% isotopic enrichment, as impurities (e.g., unlabeled lactitol) can skew experimental results .

Pharmacopeial Standards : While unlabeled lactitol is subject to pharmacopeial testing for related compounds (e.g., residual sugars or degradation products), this compound adheres to specialized purity criteria focused on isotopic integrity .

Analytical Challenges : Detection methods for this compound must account for its isotopic signature. For instance, high-performance liquid chromatography (HPLC) paired with mass spectrometry is preferred over UV-based assays to avoid signal overlap with unlabeled analogs .

Comparison with Other ¹³C-Labeled Compounds

This compound is part of a broader class of ¹³C-labeled compounds used in tracer studies. Unlike monosaccharide-labeled analogs (e.g., glucose-¹³C₆), its disaccharide structure allows researchers to study glycosidic bond metabolism and gut microbiota interactions with higher specificity .

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